(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYTHBAQDOFSC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoro-1-tetralone.
Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of metal hydrides.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Positional Isomers of Fluoro-Substituted Derivatives
Key Findings :
Enantiomeric Comparisons
Key Findings :
Halogen-Substituted Derivatives
Key Findings :
Alkyl- and Aryl-Substituted Analogs
Key Findings :
Key Findings :
- Hydrochloride salts (e.g., CAS: 1466449-95-5) require inert storage, suggesting sensitivity to moisture or oxidation .
- Safety profiles vary; chloro and methoxy derivatives may exhibit distinct toxicity risks.
Structural and Analytical Insights
- Collision Cross-Section (CCS) : The hydrochloride form (CID: 10942798) exhibits predicted CCS values of 132.9 Ų ([M+H]⁺) and 135.8 Ų ([M-H]⁻), aiding analytical differentiation via mass spectrometry .
- Synthetic Routes : Analogs like the 5-fluoro-7-methoxy derivative are synthesized via enantioselective methods, as seen in the use of tert-butanesulfinyl auxiliaries .
Biological Activity
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest due to its potential biological activities, particularly as a selective agonist for the D3 dopamine receptor. This article delves into its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H12FN |
| Molecular Weight | 165.21 g/mol |
| CAS Number | 462105-66-4 |
| IUPAC Name | (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Appearance | Powder |
| Storage Conditions | +4 °C |
Dopamine Receptor Agonism
Research indicates that this compound exhibits selective agonist activity for the D3 dopamine receptor (D3R). A study conducted using a β-arrestin recruitment assay highlighted its efficacy in activating D3R while showing minimal interaction with the D2 dopamine receptor (D2R) . This selectivity is crucial for potential therapeutic applications in treating disorders like Parkinson's disease and schizophrenia.
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship (SAR) analysis was performed to optimize the compound's potency. Modifications were made to various regions of the molecule to enhance D3R activity while reducing D2R antagonistic effects. The results showed that specific substitutions could significantly improve the agonistic properties at D3R without activating D2R .
Case Studies and Research Findings
- High-throughput Screening : A high-throughput screening identified this compound as a promising candidate for further development as a D3R agonist. The compound demonstrated an EC50 value of approximately 710 nM for D3R activation .
- Comparative Analysis : In comparative studies with other analogs, this compound showed superior selectivity for D3R over D2R. For instance, while other compounds exhibited dual receptor activity or significant antagonistic properties at D2R, this compound maintained a profile favoring D3R agonism .
Safety and Handling
The compound is classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper safety measures should be taken when handling this chemical:
| Hazard Statements | Precautionary Measures |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
Q & A
Q. Why do enantiomers of structurally similar compounds exhibit divergent biological activities?
- Answer : Steric and electronic differences alter receptor binding. For example, (S)-enantiomers of sertraline derivatives show higher μ-opioid receptor affinity due to spatial alignment of fluorine and amine groups, as shown in docking studies .
Safety and Compliance
Q. What safety protocols are essential for handling this amine derivative?
- Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, flush with water for 15 minutes (per SDS guidelines). Spills require neutralization with 1 M HCl before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
